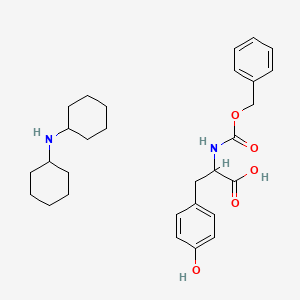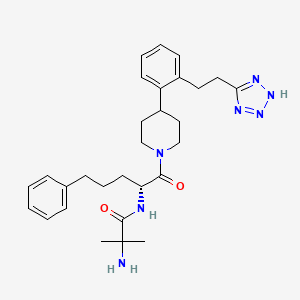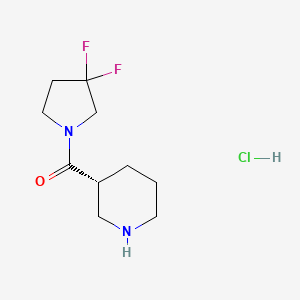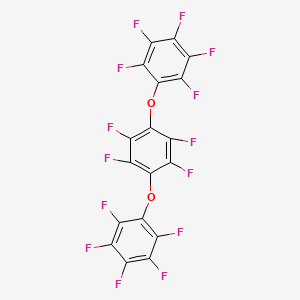![molecular formula C9H14N2 B12083660 Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
Hydrazine, [1-(2-methylphenyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-1-(2-methylphenyl)hydrazine , is a chemical compound with the molecular formula C9H15N2 . It belongs to the class of hydrazines, which are organic compounds containing a hydrazine functional group (–NHNH2). This compound features an ethyl group (–CH2CH3) attached to the hydrazine nitrogen and a methylphenyl group (–C6H4–CH3) attached to the other nitrogen.
Preparation Methods
The synthetic routes for preparing 1-ethyl-1-(2-methylphenyl)hydrazine involve the reaction of hydrazine hydrate with 2-methylacetophenone (also known as 2-methylpropiophenone). The reaction proceeds via nucleophilic addition of hydrazine to the ketone, followed by reduction of the resulting hydrazone intermediate. The industrial production methods typically optimize yield and purity through careful control of reaction conditions.
Chemical Reactions Analysis
1-ethyl-1-(2-methylphenyl)hydrazine can undergo various chemical reactions:
Oxidation: It can be oxidized to form hydrazones or azines.
Reduction: Reduction of the compound yields the corresponding hydrazine.
Substitution: The ethyl group can be substituted by other functional groups. Common reagents include hydrazine hydrate, reducing agents (such as sodium borohydride), and various electrophiles for substitution reactions.
Major products:
1-ethyl-1-(2-methylphenyl)hydrazine hydrochloride: The hydrochloride salt is commonly encountered and used in research.
Scientific Research Applications
1-ethyl-1-(2-methylphenyl)hydrazine finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of other compounds.
Medicinal Chemistry: It has been investigated for potential pharmaceutical applications.
Pesticide Development: Some derivatives exhibit pesticidal properties.
Laboratory Reagent: Used in chemical research and analysis.
Mechanism of Action
The exact mechanism of action for this compound varies depending on its specific application. its hydrazine moiety can participate in redox reactions, nucleophilic additions, and coordination chemistry. Molecular targets and pathways may involve interactions with enzymes, receptors, or cellular components.
Comparison with Similar Compounds
1-ethyl-1-(2-methylphenyl)hydrazine shares similarities with other hydrazines, such as 1-methyl-1-phenylhydrazine (C7H10N2) and 1-ethylhydrazine (C2H8N2). Its unique feature lies in the combination of an ethyl group and a methylphenyl group.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
1-(2-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-5-3-4-6-9(7)8(2)11-10/h3-6,8,11H,10H2,1-2H3 |
InChI Key |
CZKUNPWXBOHIGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)
![(6R,7R)-7-(4-Hydroxyisoxazole-3-carboxamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B12083596.png)
![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)





![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)


